REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[C:25](O)([CH3:28])([CH3:27])[CH3:26].N>O1CCCC1>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:10])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 12 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to a temperature of from −20° C. to −15° C
|
Type
|
ADDITION
|
Details
|
After the termination of dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then again cooled to a temperature of from −20° C. to −15° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was then extracted with water
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |